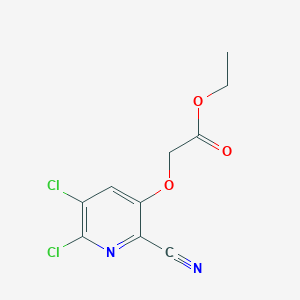

Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate

Description

BenchChem offers high-quality Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(5,6-dichloro-2-cyanopyridin-3-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O3/c1-2-16-9(15)5-17-8-3-6(11)10(12)14-7(8)4-13/h3H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCRFZDCHQMSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(N=C1C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901160880 | |

| Record name | Acetic acid, 2-[(5,6-dichloro-2-cyano-3-pyridinyl)oxy]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1654021-72-3 | |

| Record name | Acetic acid, 2-[(5,6-dichloro-2-cyano-3-pyridinyl)oxy]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1654021-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[(5,6-dichloro-2-cyano-3-pyridinyl)oxy]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is centered around the robust and versatile Williamson ether synthesis. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the necessary safety precautions and characterization techniques.

Introduction

Substituted pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide array of therapeutic agents. Specifically, 2-cyanopyridine derivatives are valuable precursors for the synthesis of corresponding acids, aldehydes, and ketones, and are integral components in various herbicides, pesticides, and pharmaceuticals. The title compound, Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate, serves as a crucial building block for more complex molecules, potentially for creating novel kinase inhibitors or other targeted therapies. Its synthesis is a critical step in the drug discovery and development pipeline.

The core of this synthesis is the Williamson ether synthesis, a reliable and long-established method for forming ethers from an organohalide and an alkoxide.[1] Developed by Alexander Williamson in 1850, this S(_N)2 reaction is widely used in both laboratory and industrial settings for its broad scope and simplicity.[1]

Reaction Mechanism and Rationale

The synthesis of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate proceeds via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide ion.[1]

Step 1: Deprotonation

The first step is the deprotonation of the hydroxyl group of 5,6-dichloro-2-cyano-3-hydroxypyridine using a suitable base to form a pyridinolate anion. The choice of base is critical; a moderately strong base is required to fully deprotonate the hydroxyl group without causing unwanted side reactions. Potassium carbonate is a common and effective choice for this purpose, often used in a polar aprotic solvent like dimethylformamide (DMF) which can solvate the cation and enhance the nucleophilicity of the resulting anion.[2]

Step 2: Nucleophilic Attack

The resulting pyridinolate anion acts as a potent nucleophile. It attacks the electrophilic carbon of ethyl bromoacetate, which bears a good leaving group (bromide). This is a classic S(_N)2 reaction, where the nucleophile attacks from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case).[1][3] The reaction is most efficient with primary alkyl halides like ethyl bromoacetate, as secondary and tertiary halides are more prone to elimination reactions, especially in the presence of a strong base.[3]

The overall reaction is illustrated in the diagram below:

Figure 1: Reaction scheme for the synthesis of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate.

Experimental Protocol

This section provides a representative, detailed step-by-step methodology for the synthesis of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 5,6-dichloro-2-cyano-3-hydroxypyridine | C₆H₂Cl₂N₂O | 188.99 | N/A |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 105-36-2 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 |

| Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | 68-12-2 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5,6-dichloro-2-cyano-3-hydroxypyridine (1.89 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add ethyl bromoacetate (1.33 mL, 12 mmol) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate as a solid.

Characterization

The structure of the synthesized compound should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) of the ethyl group around 1.3 ppm and a quartet for the methylene protons (-CH₂-) of the ethyl group around 4.3 ppm. A singlet for the methylene protons of the acetate group (-O-CH₂-CO-) is expected around 4.8-5.0 ppm. The aromatic proton on the pyridine ring should appear as a singlet in the downfield region, typically around 7.5-8.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show signals for the carbonyl carbon of the ester at around 168 ppm. The carbons of the pyridine ring will appear in the aromatic region (110-160 ppm). The cyano carbon will have a characteristic shift around 115 ppm. The methylene carbons of the ethyl and acetate groups will appear in the upfield region.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C≡N (nitrile) stretching vibration around 2220-2240 cm⁻¹. A strong C=O (ester) stretching band should be observed around 1750 cm⁻¹. The C-O-C (ether) stretching vibrations will appear in the region of 1250-1050 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₆Cl₂N₂O₃, MW = 277.06 g/mol ).

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

5,6-dichloro-2-cyano-3-hydroxypyridine: Halogenated pyridines can be toxic and irritating. Avoid inhalation, ingestion, and skin contact.

-

Ethyl Bromoacetate: This compound is a lachrymator and is corrosive. It can cause severe skin and eye irritation. Handle with extreme care, using appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat.[4]

-

Dimethylformamide (DMF): DMF is a potential teratogen and can be absorbed through the skin. It is essential to use this solvent in a fume hood and wear appropriate gloves.

-

Potassium Carbonate: While not highly hazardous, it can cause irritation upon contact with eyes or skin.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[2][5][6]

Conclusion

The synthesis of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate can be efficiently achieved through the Williamson ether synthesis. This method provides a straightforward and reliable route to this valuable intermediate. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The characterization of the final product by standard spectroscopic techniques is crucial to confirm its identity and purity, paving the way for its use in further drug discovery and development efforts.

References

[7] Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 5-Bromo-2-chloro-3-cyanopyridine. Retrieved from Fisher Scientific. [8] Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 2-BROMO-4-CYANOPYRIDINE. Retrieved from Fisher Scientific. [9] Sigma-Aldrich. (2025, August 25). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich. [10] Grokipedia. (n.d.). Williamson ether synthesis. Retrieved from Grokipedia. [6] Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific. [1] Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [11] Oreate AI Blog. (2026, January 8). Understanding Williamson Synthesis: The Art of Ether Creation. Retrieved from Oreate AI Blog. [12] Sobekbio Biosciences. (n.d.). Ethyl 2-((5,6-Dichloro-2-Cyanopyridin-3-Yl)Oxy)Acetate AG00HZ4K. Retrieved from Sobekbio Biosciences. [3] Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from Chemistry LibreTexts. [4] Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. Retrieved from Cole-Parmer.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ethyl 2-((5,6-Dichloro-2-Cyanopyridin-3-Yl)Oxy)Acetate [mail.sobekbio.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. hmdb.ca [hmdb.ca]

- 7. wiley-vch.de [wiley-vch.de]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. francis-press.com [francis-press.com]

An In-Depth Technical Guide to the Characterization of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the chemical and physical characterization of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate, a substituted pyridinoxyacetate derivative. Given the limited publicly available experimental data for this specific molecule, this document outlines a robust, first-principles approach to its analysis. The methodologies described herein are grounded in established analytical techniques for small organic molecules and are designed to yield a thorough understanding of the compound's identity, purity, and key physicochemical properties.

Introduction and Molecular Overview

Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate is a complex organic molecule featuring a dichlorinated, cyanopyridine core linked to an ethyl acetate moiety via an ether bond. The presence of multiple functional groups—nitrile, ether, ester, and aromatic chlorine substituents—suggests a range of potential chemical reactivities and biological activities. A thorough characterization is the foundational step for any further investigation in drug discovery or materials science.

Molecular Structure:

Caption: Chemical structure of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate.

Known Identifiers:

| Identifier | Value | Source |

| CAS Number | 1654021-72-3 | [1][2] |

| Molecular Formula | C10H7Cl2N2O3 (Predicted) | |

| SMILES | CCOC(=O)COc1cc(Cl)c(nc1C#N)Cl | [1] |

| Purity (Commercial) | Typically ≥95% | [1] |

Proposed Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow ensures the confirmation of its chemical structure, assessment of its purity, and determination of its fundamental physicochemical properties.

Caption: Proposed workflow for the comprehensive characterization of the target compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. A full suite of NMR experiments is recommended.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl group and the methylene protons of the acetate moiety, as well as a singlet for the aromatic proton on the pyridine ring.

| Predicted Proton Signal | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (ethyl) | Triplet | 1.2-1.4 | Typical range for an ethyl ester methyl group, coupled to the methylene protons. |

| -O-CH₂- (ethyl) | Quartet | 4.2-4.4 | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. |

| -O-CH₂- (acetate) | Singlet | ~4.8-5.0 | Methylene protons adjacent to the pyridinoxy group and the carbonyl, expected to be significantly deshielded. |

| Pyridine-H | Singlet | ~7.5-8.0 | Aromatic proton on the pyridine ring, its exact shift influenced by the surrounding electron-withdrawing groups. |

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will provide information on the carbon skeleton.

| Predicted Carbon Signal | Approx. Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (ethyl) | ~14 | Typical for an ethyl ester methyl carbon. |

| -O-CH₂- (ethyl) | ~62 | Methylene carbon of the ethyl ester. |

| -O-CH₂- (acetate) | ~65-70 | Methylene carbon of the acetate moiety, shifted downfield by two adjacent oxygens. |

| -C≡N (nitrile) | ~115 | Characteristic for a nitrile carbon. |

| Pyridine Ring Carbons | ~110-160 | Aromatic carbons with varied shifts due to substitution patterns. |

| C=O (ester) | ~168 | Typical for an ester carbonyl carbon. |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire standard ¹H and ¹³C spectra. Additionally, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm connectivity.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum. Reference the spectra to the residual solvent peak.[3]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, further confirming the molecular structure.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The exact mass of the molecular ion should be determined using High-Resolution Mass Spectrometry (HRMS). This provides a highly accurate molecular formula.

-

Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak and chlorine-containing fragments, with M, M+2, and M+4 peaks in a predictable ratio.

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), the entire ethyl acetate moiety, and potentially cleavage of the ether linkage.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

-

Ionization Technique: Employ a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and clearly observe the molecular ion.

-

Analysis: Acquire data in both positive and negative ion modes to maximize information. Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |

| C≡N (Nitrile) | ~2220-2260 | Strong, sharp absorption characteristic of a nitrile stretch.[4] |

| C=O (Ester) | ~1735-1750 | Strong absorption typical for a saturated ester carbonyl.[4] |

| C-O (Ether/Ester) | ~1000-1300 | Stretching vibrations for the C-O single bonds. |

| C-Cl | ~600-800 | Stretching vibrations for the carbon-chlorine bonds. |

| Aromatic C=C/C=N | ~1400-1600 | Stretching vibrations within the pyridine ring. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid sample.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Purity Assessment and Physicochemical Properties

Chromatographic Analysis

Chromatography is the gold standard for determining the purity of a compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC):

-

Method: A reversed-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile (both likely containing a small amount of an acid like formic acid or TFA for better peak shape) is a good starting point.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~254 nm or a wavelength determined by a UV scan) would be appropriate.

-

Purity Calculation: The purity can be calculated based on the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Applicability: GC-MS can be used if the compound is thermally stable and sufficiently volatile.

-

Analysis: This technique is excellent for separating and identifying volatile impurities.

Experimental Protocol for HPLC:

-

Solvent Preparation: Prepare mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Create a series of dilutions for linearity checks.

-

Method Development: Develop a gradient method (e.g., starting with a low percentage of Mobile Phase B and increasing over time) to ensure good separation of the main peak from any impurities.

-

Analysis: Inject the sample and analyze the resulting chromatogram. The area of the main peak relative to the total area of all peaks gives an indication of purity.

Physical and Thermal Properties

Melting Point:

-

Significance: A sharp melting point range is indicative of high purity.

-

Procedure: Determine the melting point using a standard melting point apparatus.

Solubility:

-

Procedure: Assess the solubility in a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) at room temperature. This information is critical for formulation and reaction setup.

Thermal Stability (DSC/TGA):

-

Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and to observe any phase transitions or decomposition events.

-

Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature, providing information on thermal stability and decomposition temperature.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

-

Potential Hazards:

-

Nitrile-containing compounds can be toxic.

-

Chlorinated aromatic compounds may be irritants or have other health effects.

-

The ester functional group may cause irritation upon contact.

-

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

The comprehensive characterization of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate requires a systematic and multi-faceted analytical approach. By employing the spectroscopic, chromatographic, and physical analysis techniques detailed in this guide, researchers can confidently establish the structure, purity, and key properties of this molecule. This foundational knowledge is indispensable for its successful application in research and development.

References

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Covestro Solution Center. SAFETY DATA SHEET. [Link]

-

PubChem. Ethyl 2-[2-(2-chloro-5-cyanoanilino)ethoxy]acetate. [Link]

Sources

- 1. Ethyl 2-((5,6-Dichloro-2-Cyanopyridin-3-Yl)Oxy)Acetate [mail.sobekbio.com]

- 2. 1654021-72-3|Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate|BLD Pharm [bldpharm.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solutions.covestro.com [solutions.covestro.com]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate, a compound of interest in medicinal chemistry and materials science. In the absence of comprehensive published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from analogous structures to provide a robust predictive analysis. This approach is designed to empower researchers in identifying and characterizing this molecule, offering a foundational dataset for further investigation.

The structural formula of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Figure 2: Predicted ¹H NMR assignments and coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on a spectrometer operating at a corresponding frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz ¹H instrument). The experiment would be run with proton decoupling to produce a spectrum of singlets for each unique carbon atom.

Expected ¹³C NMR Spectrum (Predicted):

The proton-decoupled ¹³C NMR spectrum is expected to display ten distinct signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C11 (C=O, ester) |

| ~155 | C3 |

| ~148 | C6 |

| ~145 | C5 |

| ~130 | C4 |

| ~120 | C2 |

| ~115 | C7 (C≡N) |

| ~65 | C12 (OCH₂) |

| ~62 | C15 (OCH₂) |

| ~14 | C16 (CH₃) |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (C11): The ester carbonyl carbon is characteristically found in the downfield region of the spectrum, typically around 165-175 ppm.

-

Pyridyl Carbons (C2, C3, C4, C5, C6): The chemical shifts of these carbons are influenced by the nitrogen atom and the various substituents. Carbons directly attached to electronegative atoms (N, Cl, O) will be shifted downfield. C3, bonded to oxygen, and C5 and C6, bonded to chlorine and nitrogen, are expected at the lower field end of the aromatic region. The carbon of the cyano group (C7) is also expected in the 115-120 ppm range. These predictions are based on known substituent effects in pyridine systems. [1]* Aliphatic Carbons (C12, C15, C16): The methylene carbon adjacent to the pyridyloxy oxygen (C12) will be deshielded and is predicted to appear around 65 ppm. The ethyl group's methylene carbon (C15), also attached to an oxygen, will be in a similar region, around 62 ppm. The terminal methyl carbon (C16) will be the most shielded carbon, appearing furthest upfield at approximately 14 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| ~2230 - 2210 | C≡N stretch | Cyano |

| ~1760 - 1740 | C=O stretch | Ester |

| ~1600 - 1450 | C=C and C=N stretches | Aromatic ring |

| ~1250 - 1050 | C-O stretch | Ether and Ester |

| ~800 - 600 | C-Cl stretch | Chloroalkane |

Interpretation of Key Vibrational Modes:

-

Cyano Stretch: A sharp, medium-intensity peak is expected in the 2230-2210 cm⁻¹ region, which is characteristic of a nitrile (C≡N) group. The IR spectrum of 2-cyanopyridine shows a similar absorption. [2][3]* Carbonyl Stretch: A strong, sharp absorption band between 1760 and 1740 cm⁻¹ is indicative of the ester carbonyl (C=O) group.

-

Aromatic Ring Stretches: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations of the dichlorocyanopyridine ring.

-

C-O Stretches: Strong bands in the fingerprint region, between 1250 and 1050 cm⁻¹, will arise from the C-O stretching vibrations of the ether and ester functionalities.

-

C-Cl Stretches: Absorptions due to the C-Cl bonds are expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

Experimental Protocol:

A mass spectrum could be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition.

Expected Mass Spectrum:

The molecular formula of the compound is C₁₀H₈Cl₂N₂O₃. The nominal molecular weight is 289 g/mol .

-

Molecular Ion Peak (M⁺): Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms, we expect to see three peaks:

-

M⁺: (contains two ³⁵Cl atoms)

-

[M+2]⁺: (contains one ³⁵Cl and one ³⁷Cl atom)

-

[M+4]⁺: (contains two ³⁷Cl atoms) The relative intensities of these peaks will be approximately 9:6:1.

-

-

Key Fragmentation Pathways: In EI-MS, the molecular ion can undergo fragmentation. Common fragmentation patterns for ethyl esters include:

-

Loss of the ethoxy group (-OCH₂CH₃), resulting in an acylium ion.

-

Loss of an ethylene molecule via a McLafferty rearrangement, if a gamma-hydrogen is available. In this specific molecule, a direct McLafferty rearrangement is not possible.

-

Cleavage of the C-O bond of the ether linkage.

-

Sources

The Central Role of NMR in Characterizing Dichlorocyanopyridine Scaffolds

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Dichlorocyanopyridine Derivatives for Pharmaceutical Research

Executive Summary: Dichlorocyanopyridine scaffolds are of significant interest in medicinal chemistry and drug development due to their versatile reactivity and presence in various bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard analytical technique for the unambiguous structural elucidation and purity assessment of these complex heterocyclic compounds.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the ¹H and ¹³C NMR characteristics of dichlorocyanopyridine derivatives. It covers fundamental principles of substituent effects, detailed spectral analysis, field-proven experimental protocols, and the application of advanced NMR techniques to ensure scientific integrity and accelerate research.

In the landscape of pharmaceutical development, the precise characterization of molecular structure is a non-negotiable prerequisite for advancing any candidate compound.[1][2] Dichlorocyanopyridine derivatives, with their multiple substitution patterns, present a significant analytical challenge. The relative positions of the two chlorine atoms and the cyano group profoundly influence the molecule's electronic properties, reactivity, and, ultimately, its biological activity.

NMR spectroscopy offers an unparalleled, non-destructive window into molecular structure at the atomic level.[3][4] For dichlorocyanopyridines, it provides critical information on:

-

Isomer Confirmation: Unambiguously distinguishing between different positional isomers.

-

Structural Integrity: Verifying the expected molecular framework post-synthesis.

-

Purity Analysis: Quantifying the compound and identifying potential impurities.

-

Conformational Insights: Studying molecular dynamics and interactions in solution.

This guide is structured to build from foundational principles to practical application, empowering the scientist to not only acquire high-quality NMR data but also to interpret it with confidence.

Fundamental Principles: Substituent Effects on the Pyridine Ring

The chemical shifts observed in the ¹H and ¹³C NMR spectra of dichlorocyanopyridines are a direct consequence of the electronic environment of each nucleus. This environment is dictated by the inherent aromaticity of the pyridine ring, which is further modulated by the strong inductive and resonance effects of the chloro and cyano substituents.

The pyridine nitrogen atom is electron-withdrawing, generally deshielding the α- and γ-protons and carbons relative to benzene. The addition of two chlorine atoms (electronegative, inductively withdrawing) and a cyano group (both inductively and resonance withdrawing) further decreases electron density across the ring. This leads to a general downfield shift for the remaining ring protons and carbons compared to unsubstituted pyridine.[5][6][7]

-

Chlorine Substituents: Exert a strong inductive (-I) electron-withdrawing effect, which deshields nearby nuclei. They also have a weak (+R) resonance effect, which is generally overshadowed by induction. The primary impact is significant deshielding of the ipso-carbon and, to a lesser extent, the ortho and para positions.

-

Cyano Substituent: This group is strongly electron-withdrawing through both induction (-I) and resonance (-R). It significantly deshields the para position and the ipso-carbon. The nitrile carbon itself provides a characteristic signal in the ¹³C NMR spectrum.

The interplay of these effects, dependent on the specific substitution pattern, allows for the differentiation of isomers.

Interpreting ¹H NMR Spectra of Dichlorocyanopyridines

The proton NMR spectrum is the initial and most rapid tool for structural verification.[1] For a dichlorocyanopyridine, there will be two aromatic proton signals. The key to interpretation lies in analyzing their chemical shifts and the scalar coupling constant (J-coupling) between them.

Key Analytical Points:

-

Chemical Shift (δ): The remaining protons on the heavily substituted, electron-deficient ring are expected to resonate at a significant downfield position, typically in the δ 7.5 - 9.0 ppm range. The exact chemical shift is highly sensitive to the position relative to the nitrogen and the three substituents.

-

Multiplicity: The two protons will form an AX or AB spin system, appearing as two doublets.

-

Coupling Constants (J): The magnitude of the coupling constant is diagnostic of the relationship between the two protons:

-

³J (ortho-coupling): Typically 7-9 Hz . Indicates the protons are on adjacent carbons.

-

⁴J (meta-coupling): Typically 2-3 Hz . Indicates the protons are separated by one carbon.

-

⁵J (para-coupling): Typically 0-1 Hz . Indicates the protons are on opposite sides of the ring.

-

Table 1: Representative ¹H NMR Data for Dichlorocyanopyridine Isomers

| Isomer Example | Proton Positions | Expected Coupling | Typical Chemical Shift Range (ppm) |

| 3,5-dichloro-2-cyanopyridine | H-4, H-6 | ³J (ortho) | 8.0 - 8.8 |

| 2,6-dichloro-3-cyanopyridine | H-4, H-5 | ³J (ortho) | 7.8 - 8.5 |

| 3,4-dichloro-2-cyanopyridine | H-5, H-6 | ³J (ortho) | 7.9 - 8.7 |

| 2,5-dichloro-3-cyanopyridine | H-4, H-6 | ⁴J (meta) | 8.1 - 8.9 |

Note: These are estimated ranges. Actual values depend on the solvent and specific electronic effects of each unique isomer.

Interpreting ¹³C NMR Spectra of Dichlorocyanopyridines

While ¹H NMR identifies proton relationships, ¹³C NMR provides a direct map of the carbon skeleton.[1] For dichlorocyanopyridines, one expects to see six distinct signals: five for the pyridine ring carbons and one for the nitrile carbon.

Key Analytical Points:

-

Aromatic Carbon Shifts: The pyridine ring carbons typically resonate between δ 110 - 160 ppm . Carbons directly attached to the electronegative nitrogen (C2, C6) and chlorine atoms will be the most deshielded (shifted furthest downfield).

-

Nitrile Carbon (C≡N): The cyano carbon signal is highly characteristic and typically appears in a distinct region around δ 115 - 120 ppm .[8]

-

Quaternary Carbons: The carbons bearing the chloro and cyano substituents (ipso-carbons) are quaternary and will not appear in a standard DEPT-135 spectrum. This is a critical technique for distinguishing them from the protonated carbons (CH).[1]

Table 2: Representative ¹³C NMR Data for Dichlorocyanopyridine Isomers

| Carbon Type | Typical Chemical Shift Range (ppm) | DEPT-135 Signal |

| C-Cl (ipso) | 130 - 155 | Absent |

| C-CN (ipso) | 105 - 125 | Absent |

| C-H (protonated) | 120 - 150 | Positive |

| C-N (e.g., C2/C6) | 145 - 160 | Positive (if CH) or Absent (if C-Cl) |

| C≡N (nitrile) | 115 - 120 | Absent |

Note: The overlap in ranges necessitates the use of 2D NMR techniques for unambiguous assignment in many cases.

A Self-Validating Experimental Workflow

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and systematic data acquisition.[9][10] Following a robust protocol is not merely procedural; it is a self-validating system to ensure reproducibility and accuracy.

Diagram: Standard NMR Analysis Workflow

Caption: A validated workflow from sample preparation to structural elucidation.

Protocol 1: Sample Preparation

Causality: The goal is a perfectly homogeneous solution free of particulate matter, as solids or paramagnetic impurities will distort the magnetic field, leading to poor shimming, broad spectral lines, and unreliable data.[10]

-

Material Quantity: Weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the dichlorocyanopyridine derivative into a clean, dry glass vial.[11][12]

-

Rationale: This amount balances achieving a good signal-to-noise ratio in a reasonable time without causing issues from oversaturation or viscosity.[11]

-

-

Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[10]

-

Dissolution: Ensure complete dissolution. Use gentle vortexing or sonication if necessary.

-

Rationale: Incomplete dissolution is the most common cause of poor spectral quality.[12]

-

-

Filtration (Critical Step): Transfer the solution to a high-quality, clean 5 mm NMR tube by filtering it through a small plug of glass wool packed into a Pasteur pipette.[12]

-

Rationale: This removes any micro-particulates that would degrade spectral resolution. Cotton wool should be avoided as it can leach impurities.

-

-

Labeling: Clearly label the NMR tube with a unique identifier.

Protocol 2: NMR Data Acquisition (1D Experiments)

Causality: This systematic acquisition ensures that foundational data (¹H, ¹³C, DEPT) is collected efficiently to build a complete picture of the molecule's carbon and proton framework.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Spectrum Acquisition:

-

Load standard proton acquisition parameters.

-

Set an appropriate spectral width (e.g., -2 to 12 ppm).

-

Acquire 8 to 16 scans.

-

Rationale: This provides a quick, high-sensitivity overview of the proton environment.

-

-

¹³C Spectrum Acquisition:

-

Load standard carbon acquisition parameters with proton decoupling.

-

Set an appropriate spectral width (e.g., -10 to 220 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance and sensitivity of the ¹³C nucleus.[13]

-

Rationale: Proton decoupling simplifies the spectrum to single lines for each unique carbon, but requires more scans to achieve adequate signal.

-

-

DEPT-135 Spectrum Acquisition:

-

Run a DEPT-135 experiment.

-

Rationale: This is a crucial and rapid experiment that differentiates carbon types: CH₃ and CH groups give positive signals, while CH₂ groups give negative signals. Quaternary carbons are nulled and do not appear, allowing for their confident identification.[1]

-

Advanced 2D NMR for Unambiguous Assignments

For complex cases or for absolute confirmation of structure, 2D NMR experiments are indispensable.[1][14]

-

¹H-¹H COSY (Correlation Spectroscopy): Maps all proton-proton couplings in the molecule. For a dichlorocyanopyridine, it would show a cross-peak between the two aromatic protons, confirming their scalar coupling relationship (e.g., ortho or meta).[1]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the most reliable way to assign the protonated carbon signals in the ¹³C spectrum.[1][13]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two or three bonds. This powerful experiment connects molecular fragments and is essential for assigning quaternary carbons by observing correlations from nearby protons to the unprotonated carbon centers.[1][13]

Conclusion

The structural elucidation of dichlorocyanopyridine derivatives is a critical task in modern drug discovery. A thorough understanding of the principles of ¹H and ¹³C NMR, combined with the disciplined application of robust experimental protocols, provides the necessary analytical power for this challenge. By systematically analyzing chemical shifts and coupling constants from 1D spectra and employing advanced 2D techniques when necessary, researchers can achieve unambiguous and reliable characterization of these vital heterocyclic scaffolds. This analytical rigor is foundational to building the structure-activity relationships that drive the successful development of new therapeutic agents.

References

-

NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

-

How to Prepare Samples for NMR. ResearchGate. [Link]

-

NMR Sample Preparation. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Sample Preparation. University College London. [Link]

-

NMR studies of substituted pyridines. Organic Magnetic Resonance. [Link]

-

Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub. [Link]

-

Analysis of the NMR Spectrum of Pyridine. Semantic Scholar. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

-

KnowItAll NMR Spectral Library Collection. Wiley Science Solutions. [Link]

-

13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. [Link]

-

(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH. [Link]

-

NMR spectrometry analysis for drug discovery and development. News-Medical.Net. [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

-

Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

-

NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. [Link]

-

Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. ResearchGate. [Link]

-

Spectral Databases. Wiley Science Solutions. [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]

-

NMR Spectroscopy. Hans Reich NMR Collection - University of Wisconsin. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH. [Link]

-

¹H-NMR and ¹³C-NMR Spectra. [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. [Link]

-

3-Cyanopyridine. PubChem. [Link]

-

The synthesis of heteroleptic cyanometallate aminopyridine complexes and an investigation into their structural properties with various spectroscopic methods. ResearchGate. [Link]

-

NMR/IR Sources. Reddit. [Link]

-

3-Cyanopyridine. SpectraBase. [Link]

-

NMR Spectroscopy. MSU chemistry. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. news-medical.net [news-medical.net]

- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub [sci-hub.kr]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. organomation.com [organomation.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

Physical and chemical properties of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its multifaceted structure, incorporating a dichlorinated pyridine ring, a cyano group, and an ethyl acetate moiety, suggests a versatile chemical reactivity profile. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, analytical characterization, and essential safety and handling information.

Chemical Identity and Physical Properties

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂N₂O₃ | |

| Molecular Weight | 275.09 g/mol | |

| XLogP3 | 2.8 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 5 | |

| Exact Mass | 273.991 g/mol | |

| Monoisotopic Mass | 273.991 g/mol | |

| Topological Polar Surface Area | 72.2 Ų | |

| Heavy Atom Count | 17 | |

| Complexity | 318 | |

| SMILES | CCOC(=O)COc1cc(Cl)c(nc1C#N)Cl |

Note: These properties are computationally derived and should be confirmed by experimental data.

Synthesis and Mechanistic Considerations

A plausible synthetic pathway for Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate can be extrapolated from established methods for the synthesis of substituted pyridines. A potential route involves the reaction of a dichlorinated cyanopyridinol with an ethyl haloacetate.

A likely precursor, 5,6-dichloro-2-cyano-3-hydroxypyridine, could be synthesized through a multi-step process starting from simpler building blocks, analogous to the preparation of 2,6-dichloro-3-cyano-5-fluoropyridine. This would involve the condensation of a suitable active methylene compound with an appropriate partner to form the pyridine ring, followed by chlorination.

The final step would be a Williamson ether synthesis, where the hydroxyl group of the pyridinol displaces the halide from ethyl bromoacetate or a similar reagent in the presence of a base.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Williamson Ether Synthesis (Proposed)

-

Reaction Setup: To a solution of 5,6-dichloro-2-cyano-3-hydroxypyridine in a suitable aprotic solvent (e.g., acetone, DMF), add a slight excess of a weak base such as potassium carbonate.

-

Addition of Reagent: Add a stoichiometric equivalent of ethyl bromoacetate to the reaction mixture.

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Properties and Reactivity

The chemical behavior of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate is dictated by its constituent functional groups:

-

Dichloropyridine Ring: The electron-withdrawing nature of the two chlorine atoms and the cyano group makes the pyridine ring susceptible to nucleophilic aromatic substitution. The chlorine atoms could potentially be displaced by strong nucleophiles under forcing conditions.

-

Cyano Group: The nitrile functionality can undergo hydrolysis to a carboxylic acid or reduction to an amine. It can also participate in cycloaddition reactions.

-

Ether Linkage: The ether bond is generally stable but could be cleaved under harsh acidic conditions.

-

Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

The overall thermal stability of the molecule is expected to be moderate. While the aromatic core is robust, the ester and ether linkages might be prone to degradation at elevated temperatures.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a valuable tool for determining the molecular weight and fragmentation pattern. A key feature in the mass spectrum will be the isotopic cluster of the molecular ion peak due to the presence of two chlorine atoms. The expected pattern for the molecular ion (M⁺) and its isotopes ([M+2]⁺ and [M+4]⁺) would exhibit relative intensities of approximately 9:6:1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

-

¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate moiety, and a singlet for the remaining proton on the pyridine ring. The precise chemical shifts will be influenced by the electronic environment.

-

¹³C NMR: The spectrum will show distinct signals for the carbons of the ethyl group, the methylene carbon, the carbonyl carbon, and the carbons of the dichlorocyanopyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the key functional groups. Characteristic absorption bands are expected for:

-

C≡N (Nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

C=O (Ester): A strong, sharp band around 1735-1750 cm⁻¹.

-

C-O (Ether and Ester): Strong bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C and C=N: Multiple bands in the 1400-1600 cm⁻¹ region.

Caption: A typical analytical workflow for structural confirmation.

Safety and Handling

While specific toxicity data for Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate is not available, a precautionary approach should be adopted based on the hazards associated with its functional groups.

-

Potential Hazards:

-

Toxicity: Dichlorinated pyridines and organic cyanides can be toxic if ingested, inhaled, or absorbed through the skin.

-

Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.

-

Flammability: While not expected to be highly flammable, it may combust at high temperatures.

-

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid creating dust or aerosols. Keep the container tightly closed when not in use. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations.

Conclusion

Ethyl 2-((5,6-dichloro-2-cyanopyridin-3-yl)oxy)acetate is a compound with significant potential for further research and development. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic approach, and essential analytical and safety information. As with any novel compound, experimental validation of the presented data is crucial for its successful application in scientific endeavors.

References

-

Angene Chemical. Ethyl 2-((5,6-Dichloro-2-Cyanopyridin-3-Yl)Oxy)Acetate. Angene Chemical. Available at: [Link].

-

ProChem, Inc. Safety Data Sheet. ProChem, Inc. Available at: [Link].

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–333. Available at: [Link].

-

Umar, Y. (2015). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. ResearchGate. Available at: [Link].

-

Semantic Scholar. Analysis of the NMR Spectrum of Pyridine. Semantic Scholar. Available at: [Link].

-

AIP Publishing. Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link].

-

Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available at: [Link].

-

Tarpley, A. R., & Goldstein, J. H. (1968). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 72(6), 2297–2301. Available at: [Link].

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate. Available at: [Link].

- Valle, G., Ettorre, R., Vettori, U., Peruzzo, V., & Plazzogna, G. (1987). Crystal structure and mass spectrometry of dichlorodimethylbis[2(1H)-pyridinethione-S]tin(IV). Journal of the Chemical Society, Dalton Transactions, (

An In-depth Technical Guide to Ethyl 2-((5,6-Dichloro-2-Cyanopyridin-3-Yl)Oxy)Acetate (CAS 1654021-72-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-((5,6-Dichloro-2-Cyanopyridin-3-Yl)Oxy)Acetate (CAS 1654021-72-3), a substituted pyridine derivative. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to propose a viable synthetic route, predict its physicochemical properties, and discuss potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and potential application of this and related molecules.

Introduction and Chemical Identity

Ethyl 2-((5,6-Dichloro-2-Cyanopyridin-3-Yl)Oxy)Acetate is a molecule featuring a highly substituted pyridine core, characterized by the presence of two chlorine atoms, a cyano group, and an ethyl acetoxy ether moiety. Such polysubstituted heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and tunable electronic properties. The precise arrangement of these functional groups suggests potential for a range of chemical transformations and biological interactions.

Table 1: Chemical Identity of CAS 1654021-72-3

| Identifier | Value |

| CAS Number | 1654021-72-3 |

| Chemical Name | Ethyl 2-((5,6-Dichloro-2-Cyanopyridin-3-Yl)Oxy)Acetate |

| Molecular Formula | C₁₀H₈Cl₂N₂O₃ |

| Molecular Weight | 275.09 g/mol |

| Canonical SMILES | CCOC(=O)COC1=C(C=C(C(=N1)C#N)Cl)Cl |

| InChI Key | Not available |

Proposed Synthesis

Synthesis of the Precursor: 5,6-Dichloro-2-cyanopyridin-3-ol (Hypothetical Route)

The synthesis of this key intermediate is challenging due to the specific substitution pattern. A multi-step approach, potentially starting from a commercially available pyridine derivative, is likely required. One conceptual pathway could involve the following sequence:

-

Nitration of a Substituted Pyridine: Starting with a suitable 2-chloro-3-hydroxypyridine, selective nitration at the 5-position could be achieved.

-

Reduction of the Nitro Group: The nitro group can then be reduced to an amino group, for example, through catalytic hydrogenation.

-

Sandmeyer Reaction for Cyanation: The amino group can be converted to a cyano group via a Sandmeyer reaction.

-

Chlorination: Introduction of the second chlorine atom at the 6-position would be the final step. This might be achieved through direct chlorination, although regioselectivity could be a challenge.

Given the complexity and potential for side reactions, this route would require careful optimization of reaction conditions at each step.

Final Synthesis Step: O-Alkylation

The final step in the synthesis of Ethyl 2-((5,6-Dichloro-2-Cyanopyridin-3-Yl)Oxy)Acetate involves the O-alkylation of the 5,6-dichloro-2-cyanopyridin-3-ol intermediate. This is a well-established transformation, typically achieved via a Williamson ether synthesis.

Figure 1: Proposed workflow for the synthesis of CAS 1654021-72-3.

Experimental Protocol (Proposed for O-Alkylation):

-

Preparation: To a solution of 5,6-dichloro-2-cyanopyridin-3-ol (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq).

-

Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridoxide salt.

-

Addition of Alkylating Agent: Add ethyl bromoacetate (1.1-1.2 eq) dropwise to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired product, Ethyl 2-((5,6-Dichloro-2-Cyanopyridin-3-Yl)Oxy)Acetate.

Causality Behind Experimental Choices:

-

Base: The choice of base is crucial. A moderately strong base like K₂CO₃ is often sufficient and easy to handle. For less reactive substrates, a stronger base like NaH may be necessary to ensure complete deprotonation of the hydroxyl group.

-

Solvent: A polar aprotic solvent like DMF or acetone is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism of the Williamson ether synthesis.

-

Temperature: The reaction is often heated to increase the rate of reaction, although the specific temperature will depend on the reactivity of the substrates.

Physicochemical Properties

While experimental data is scarce, a number of physicochemical properties for Ethyl 2-((5,6-Dichloro-2-Cyanopyridin-3-Yl)Oxy)Acetate have been computationally predicted. These properties provide valuable insights for handling, formulation, and potential applications.

Table 2: Predicted Physicochemical Properties of CAS 1654021-72-3

| Property | Predicted Value | Significance |

| Molecular Weight | 275.09 g/mol | Important for stoichiometric calculations and mass spectrometry. |

| XLogP3 | 2.8 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Hydrogen Bond Donor Count | 0 | The molecule cannot act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 5 | The nitrogen atoms and oxygen atoms can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 5 | Indicates a degree of conformational flexibility. |

| Topological Polar Surface Area | 72.2 Ų | Suggests good oral bioavailability based on Veber's rules. |

| Boiling Point | ~350-400 °C (estimated) | High boiling point is expected due to the molecular weight and polarity. |

| Melting Point | Solid at room temperature (estimated) | Expected to be a crystalline solid. |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone); low solubility in water. | The presence of the ester and the aromatic ring suggests solubility in organic media. |

Potential Biological Activity and Applications

Direct biological studies on Ethyl 2-((5,6-Dichloro-2-Cyanopyridin-3-Yl)Oxy)Acetate have not been reported. However, the structural motifs present in the molecule are found in compounds with a wide range of biological activities.

-

Dichloropyridine Moiety: Dichlorinated pyridine derivatives have been investigated for various therapeutic applications. For instance, some exhibit potent anti-inflammatory activity by acting as antagonists for receptors like P2X7.[1]

-

Cyanopyridine Moiety: The cyanopyridine scaffold is a key component in numerous biologically active compounds. They have been reported to possess antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties.[2] Additionally, cyanopyridines are important intermediates in the synthesis of pharmaceuticals.

-

General Pyridine Derivatives: The pyridine ring is a common feature in many FDA-approved drugs and is known to be a versatile scaffold in drug discovery, with derivatives showing antimicrobial, antineoplastic, and other therapeutic effects.[3][4][5]

Figure 2: Logical relationship between structural motifs of CAS 1654021-72-3 and potential biological activities.

Given these precedents, Ethyl 2-((5,6-Dichloro-2-Cyanopyridin-3-Yl)Oxy)Acetate could be a candidate for screening in various biological assays, particularly in the areas of anti-inflammatory and anticancer research. The ester functionality also introduces the possibility of the molecule acting as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may have a different activity profile.

Conclusion and Future Directions

Ethyl 2-((5,6-Dichloro-2-Cyanopyridin-3-Yl)Oxy)Acetate (CAS 1654021-72-3) is a chemical entity with potential for further investigation. While direct experimental data is limited, this guide has provided a scientifically grounded framework for its synthesis, predicted properties, and potential biological relevance. Future research should focus on the development and validation of a robust synthetic route to enable the production of sufficient quantities for experimental evaluation. Subsequent studies should then aim to characterize its physicochemical properties and explore its biological activity profile to determine its potential as a lead compound in drug discovery or as a functional material.

References

-

Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. PubMed. Available at: [Link]

-

Biological activity of 1,4-dihydropyridine derivatives. PubMed. Available at: [Link]

-

Cu/ZnO@GO promoted green synthesis of novel dipyridopyrimidines: evaluation of biological activity and theoretical study of the mechanism using a DFT method. NIH. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. PMC - NIH. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cu/ZnO@GO promoted green synthesis of novel dipyridopyrimidines: evaluation of biological activity and theoretical study of the mechanism using a DFT method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide to Aromaticity: A Technical Whitepaper on the Starting Materials for Polysubstituted Pyridine Synthesis

Abstract

The pyridine ring is a cornerstone of modern science, a privileged scaffold woven into the fabric of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of substituents on this six-membered heterocycle is paramount in modulating molecular properties, making the synthesis of polysubstituted pyridines a critical endeavor for researchers in drug development and materials science. This guide eschews a superficial overview, instead offering an in-depth exploration of the foundational starting materials that serve as the genesis for pyridine ring construction. We will dissect the logic behind classical condensation reactions, navigate the intricacies of modern catalytic approaches, and provide field-proven insights to empower researchers in their synthetic endeavors.

Chapter 1: The Pillars of Pyridine Synthesis: Classical Condensation Strategies

The enduring legacy of classical pyridine syntheses lies in their reliance on readily accessible carbonyl-containing starting materials and a nitrogen source. These time-honored methods provide robust and often straightforward pathways to highly functionalized pyridine cores.

The Hantzsch Pyridine Synthesis: A Symphony of Three Components

First reported in 1881 by Arthur Rudolf Hantzsch, this multicomponent reaction remains a highly efficient method for constructing the pyridine nucleus.[2] It classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the corresponding pyridine.[2]

Core Starting Materials:

-

Aldehydes: A wide variety of aliphatic and aromatic aldehydes can be employed.

-

β-Ketoesters: Ethyl acetoacetate is the most common example.

-

Nitrogen Source: Ammonium acetate or ammonia are typically used.

The elegance of the Hantzsch synthesis lies in its convergent nature, assembling a complex heterocycle from simple, acyclic precursors in a single pot. The reaction's utility is particularly pronounced in the synthesis of symmetrically substituted pyridines.[1] Modern iterations have introduced improvements such as microwave-assisted protocols and the use of green chemistry principles, enhancing yields and reducing reaction times.[2][3]

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a series of well-established steps: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and the nitrogen source.[4] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine.[4] A final oxidation step, often driven by aromatization, furnishes the pyridine product.[2]

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis [5]

-

Step 1: Reactant Mixture: In a microwave-safe vessel, combine 4-formylphenyl-4-methylbenzenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), an acetophenone derivative (1 mmol), and ammonium acetate (2 mmol) in ethanol.

-

Step 2: Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation. The reaction is typically complete within 2-7 minutes.[5]

-

Step 3: Product Isolation: After cooling, the product often precipitates from the solution and can be collected by filtration, washed, and dried, yielding the pure pyridine derivative.

The Bohlmann-Rahtz Pyridine Synthesis: A Stepwise Approach

The Bohlmann-Rahtz synthesis offers a versatile route to 2,3,6-trisubstituted pyridines.[6] The classical approach is a two-step process commencing with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate.[7] This intermediate is then subjected to heat-induced cyclodehydration to afford the pyridine.[6]

Core Starting Materials:

-

Enamines: These can be pre-formed or generated in situ.

-

Ethynylketones: These provide the C2-C3 and a carbonyl for cyclization.

A significant drawback of the original method was the need for high temperatures for the cyclodehydration step.[6] Modern modifications have largely overcome this limitation through the use of acid catalysis or microwave irradiation, enabling one-pot procedures with improved efficiency.[8][9]

Caption: General workflow of the Bohlmann-Rahtz Pyridine Synthesis.

The Guareschi-Thorpe Pyridine Synthesis: A Route to Hydroxypyridines

This synthesis provides access to hydroxy-cyanopyridines through the multicomponent condensation of a β-diester or a 1,3-dicarbonyl compound with a cyanoacetamide or alkyl cyanoacetate in the presence of a nitrogen source.[10] The products exist as tautomeric mixtures of hydroxypyridines and pyridones.

Core Starting Materials:

-

Alkyl Cyanoacetate or Cyanoacetamide: Provides the nitrile group and the nitrogen atom.

-

1,3-Dicarbonyl Compounds: Forms the backbone of the pyridine ring.

-

Nitrogen Source: Ammonium carbonate is a green and effective option, acting as both a nitrogen source and a reaction promoter.[10]

Recent advancements have focused on developing greener protocols, utilizing aqueous media and ammonium carbonate, which simplifies the work-up as the product often precipitates from the reaction mixture.[10]

The Kröhnke Pyridine Synthesis: Building Complexity with Pyridinium Ylides

The Kröhnke synthesis is a powerful method for preparing highly functionalized pyridines, including di-, tri-, and tetrasubstituted derivatives.[11] The reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate.[12]

Core Starting Materials:

-

α-Pyridinium Methyl Ketone Salts: These are readily prepared from the corresponding bromomethyl ketones and pyridine.[11]

-

α,β-Unsaturated Carbonyl Compounds: These serve as Michael acceptors.

-

Nitrogen Source: Ammonium acetate is frequently used.

The mechanism proceeds via the formation of a pyridinium ylide, which undergoes a Michael addition to the α,β-unsaturated carbonyl compound to form a 1,5-dicarbonyl intermediate.[13] This intermediate then undergoes cyclization and dehydration with ammonia to yield the final pyridine product.[13]

Chapter 2: Forging New Paths: Modern Synthetic Strategies

While classical methods remain invaluable, the quest for greater efficiency, broader substrate scope, and novel substitution patterns has driven the development of modern synthetic approaches.

Cycloaddition Reactions: Constructing the Ring in a Single Step

Cycloaddition reactions offer an elegant and atom-economical approach to the pyridine ring.

-

[4+2] Cycloadditions (Diels-Alder Reactions): Inverse electron demand Diels-Alder reactions of electron-poor azadienes (e.g., 1,2,4-triazines) with electron-rich dienophiles are a favored method.[14][15] The initial cycloadduct often extrudes a small molecule like nitrogen gas to afford the aromatic pyridine.[15]

-

[2+2+2] Cycloadditions: Transition-metal catalysis can facilitate the cycloaddition of two alkyne molecules and a nitrile to construct the pyridine ring, offering a highly convergent route.[16][17]

Domino and Multicomponent Reactions: The Art of Synthetic Efficiency

Modern synthetic chemistry increasingly favors domino and multicomponent reactions (MCRs) for their ability to construct complex molecules from simple starting materials in a single operation, minimizing waste and purification steps.[5][18] Many modern pyridine syntheses are, in essence, sophisticated MCRs, such as the one-pot variations of the classical reactions discussed earlier.[8][9] These reactions often proceed through a cascade of bond-forming events, rapidly building molecular complexity.[19]

Chapter 3: A Comparative Overview and Green Chemistry Considerations

The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Table 1: Comparison of Key Pyridine Synthesis Strategies

| Synthesis Method | Core Starting Materials | Key Advantages | Key Limitations |

| Hantzsch | Aldehyde, β-Ketoester, Ammonia Source | High efficiency for symmetrical pyridines, simple starting materials.[3] | Limited to specific substitution patterns, requires a final oxidation step.[2] |

| Bohlmann-Rahtz | Enamine, Ethynylketone | Versatile for trisubstituted pyridines, good regiocontrol.[6] | Classical method requires high temperatures, enamines can be unstable.[6] |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-Dicarbonyl | Access to hydroxypyridines/pyridones. | Scope can be limited by starting material availability. |

| Kröhnke | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl | Access to highly substituted pyridines, mild conditions.[11] | Requires pre-functionalized starting materials. |

| [4+2] Cycloaddition | Azadiene, Dienophile | High atom economy, convergent. | Availability of suitable dienes can be a limitation.[15] |

| [2+2+2] Cycloaddition | 2x Alkyne, Nitrile | Highly convergent, access to diverse substitution patterns. | Requires a transition metal catalyst.[16] |

Green Chemistry in Pyridine Synthesis

The principles of green chemistry are increasingly being applied to pyridine synthesis.[20] This includes the use of:

-

Microwave-assisted synthesis: To dramatically reduce reaction times and often improve yields.[5][8]

-

Solvent-free reactions: To minimize waste and simplify purification.[20]

-

Aqueous reaction media: As a safe and environmentally benign solvent.[10]

-

Green catalysts: Including biocatalysts and supported catalysts that can be easily recovered and reused.[21]

Conclusion